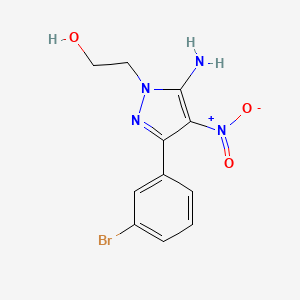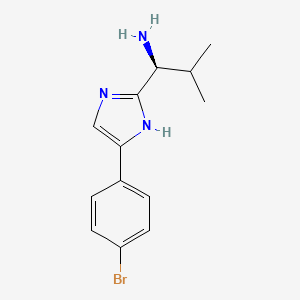
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine is a chiral compound featuring an imidazole ring substituted with a 4-bromophenyl group and a 2-methylpropan-1-amine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Chiral Amine Introduction: The chiral amine side chain can be introduced via reductive amination or other suitable methods to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, leading to various reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is a potential candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the bromophenyl group can participate in π-π interactions. The chiral amine side chain may enhance binding specificity and selectivity.
Similar Compounds:
- (S)-1-(5-(4-Chlorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Fluorophenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
- (S)-1-(5-(4-Methylphenyl)-1H-imidazol-2-YL)-2-methylpropan-1-amine
Comparison:
- Uniqueness: The presence of the bromine atom in this compound imparts unique electronic and steric properties, influencing its reactivity and binding interactions.
- Reactivity: The bromine atom can be readily substituted, providing a versatile handle for further functionalization.
- Binding Affinity: The compound’s binding affinity to specific targets may differ from its analogs due to the electronic effects of the bromine atom.
Propiedades
Fórmula molecular |
C13H16BrN3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrN3/c1-8(2)12(15)13-16-7-11(17-13)9-3-5-10(14)6-4-9/h3-8,12H,15H2,1-2H3,(H,16,17)/t12-/m0/s1 |
Clave InChI |
QJVPPYSYRLYGPB-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
SMILES canónico |
CC(C)C(C1=NC=C(N1)C2=CC=C(C=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
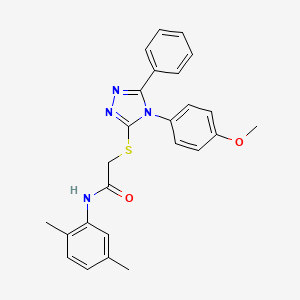
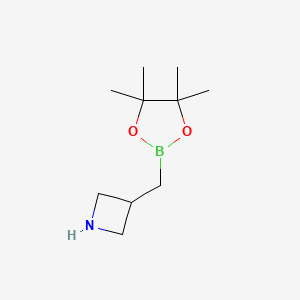
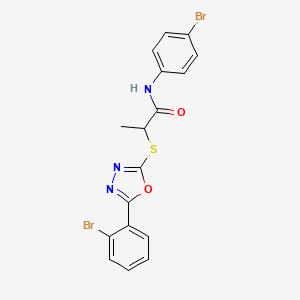

![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine hydrochloride](/img/structure/B11773424.png)

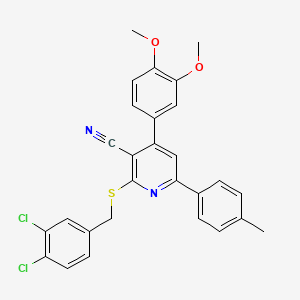
![1-(((5,6-Dimethoxy-1,1-dioxidobenzo[b]thiophen-2-yl)methoxy)methyl)pyrrolidine-2,5-dione](/img/structure/B11773445.png)

